2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22F3N5O3 and its molecular weight is 449.434. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Novel synthesis techniques have been developed for related pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. These derivatives are synthesized through condensation reactions, highlighting their relevance in drug discovery and development (Rahmouni et al., 2016).
A study on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition revealed new pathways for creating compounds with potential therapeutic properties (Rahmouni et al., 2014).
Antimicrobial and Antitumor Activities
The antimicrobial activity of some new heterocycles incorporating antipyrine moiety was investigated, providing insights into the design of new antimicrobial agents. This research demonstrates the versatility of pyrazole derivatives in developing treatments for microbial infections (Bondock et al., 2008).
Another study focused on the synthesis and biological evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, showcasing their antitumor evaluation. This highlights the importance of structural modification in developing compounds with potential therapeutic applications (Hamama et al., 2013).
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O3/c1-4-5-16-11-19(31)28(20(26-16)29-14(3)10-13(2)27-29)12-18(30)25-15-6-8-17(9-7-15)32-21(22,23)24/h6-11H,4-5,12H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWJQRVQBNPSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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